molecular formula C10H13NO2S B1443389 4-Cyclopropylmethanesulfonylaniline CAS No. 1250563-32-6

4-Cyclopropylmethanesulfonylaniline

Cat. No. B1443389
M. Wt: 211.28 g/mol
InChI Key: LIWFHFCMMGNBMT-UHFFFAOYSA-N
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Description

“4-Cyclopropylmethanesulfonylaniline” is a chemical compound used in various scientific research . It’s primarily used in laboratory settings for scientific research and development .

Scientific Research Applications

Synthesis and Characterization of Functionalized Cyclopropanes

Davies et al. (1996) discussed a method for synthesizing functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate, which has potential applications in various chemical syntheses (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

New Cyclopropanone Equivalent

Liu, An, Jiang, and Chen (2008) identified 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent, providing a novel synthesis route for 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).

Synthesis of Organic Compounds with Therapeutic Potential

Apostol et al. (2019) explored the synthesis, characterization, and cytotoxicity assessment of organic compounds containing the 4-(phenylsulfonyl)phenyl fragment, highlighting their potential therapeutic applications (Apostol, Bărbuceanu, Socea, Draghici, Şaramet, Iscrulescu, & Olaru, 2019).

Catalytic Cyclopropanation of Electron Deficient Alkenes

Aggarwal et al. (2000) discussed the cyclopropanation of alkenes mediated by chiral and achiral sulfides, using phenyldiazomethane and ethyl diazoacetate, which is significant for chemical synthesis applications (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000).

Ring Enlargement of Cycloalkanones

Toyama, Aoyama, and Shioiri (1982) utilized benzylsulfonyldiazomethane for ring enlargement of cycloalkanones, a key step in various synthetic pathways (Toyama, Aoyama, & Shioiri, 1982).

Unique Chemical Transformations of Cyclopropenes

Weatherhead-Kloster and Corey (2006) highlighted unique transformations and product synthesis from chiral 2-cyclopropenyl-4-tolyl sulfones, which are valuable for their unusual strain and reactivity (Weatherhead-Kloster & Corey, 2006).

Complete Amino Acid Analysis of Proteins

Simpson, Neuberger, and Liu (1976) presented a method for amino acid analysis of proteins, using 4 N methanesulfonic acid, a technique essential for protein chemistry and biochemistry research (Simpson, Neuberger, & Liu, 1976).

properties

IUPAC Name

4-(cyclopropylmethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFHFCMMGNBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylmethanesulfonylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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